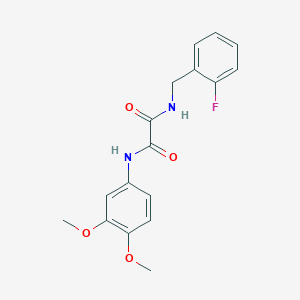
N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethoxyphenyl group and a fluorobenzyl group attached to an oxalamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide typically involves the reaction of 3,4-dimethoxyaniline with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxalamide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
The major products formed from these reactions include various substituted oxalamides, amine derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved in its mechanism of action include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
Similar Compounds
- N-(3,4-Dimethoxyphenyl)-N’-(2-fluorobenzyl)urea
- 2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
- N-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)-4-methoxybenzenesulfonamide
Uniqueness
N1-(3,4-dimethoxyphenyl)-N2-(2-fluorobenzyl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.
特性
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-23-14-8-7-12(9-15(14)24-2)20-17(22)16(21)19-10-11-5-3-4-6-13(11)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGBFWMJYCYVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)
![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)
![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)
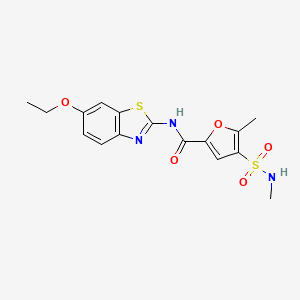
![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)
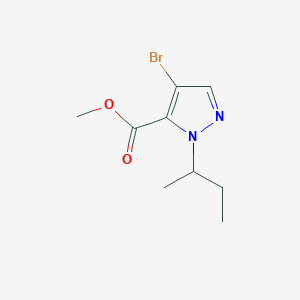
![N-(3,4-dimethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2897117.png)
![ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2897120.png)
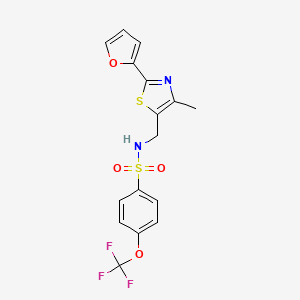
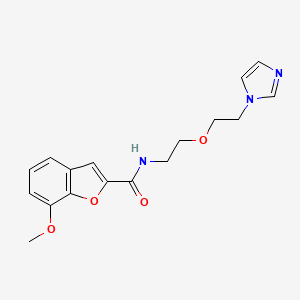
![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2897123.png)

![2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid](/img/structure/B2897127.png)

